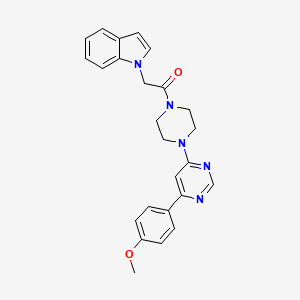

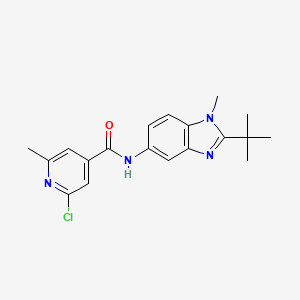

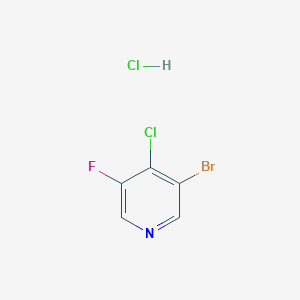

![molecular formula C15H19NO5 B2500761 Acide 1-[2-(4-éthylphénoxy)acétyl]-4-hydroxypyrrolidine-2-carboxylique CAS No. 1192050-89-7](/img/structure/B2500761.png)

Acide 1-[2-(4-éthylphénoxy)acétyl]-4-hydroxypyrrolidine-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-arylpyrrolidine-1-carboxamides, which share the pyrrolidine core with the compound of interest, is achieved through acid-catalyzed cyclization of ureas in the presence of 3-aminophenol . This suggests that the synthesis of 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid could also involve cyclization steps under acid catalysis, possibly starting from a suitable urea derivative and a phenol with an ethyl substituent.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction. For example, the crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid have been determined, revealing one-dimensional zig-zag polymers formed by hydrogen bonding . This information implies that 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid could also form specific intermolecular interactions, potentially leading to the formation of polymers or cocrystals.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the chemical reactions that 1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid might undergo. For example, the base-labile protecting group described in one study suggests that the carboxylic acid moiety in the compound of interest could be protected and deprotected under specific conditions, which is useful in peptide synthesis. Additionally, the synthesis of necic acid components of axillaridine involves epoxidation and hydrolysis steps , indicating that the compound may also be amenable to similar functional group transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the properties of structurally related compounds. The presence of a carboxylic acid group typically confers acidity and the potential for salt formation. The pyrrolidine ring suggests potential chiral centers, which could affect the compound's optical activity. The ethylphenoxy moiety may contribute to the compound's hydrophobic character and influence its solubility in organic solvents. The exact properties would need to be determined experimentally, but these inferences provide a starting point for understanding the compound's behavior.

Applications De Recherche Scientifique

- L'acide 4-acétylcinnamique sert de précurseur dans la synthèse des dérivés de chalcone. Ces composés présentent diverses activités biologiques, notamment des effets antimicrobiens, anticancéreux et anti-inflammatoires .

Synthèse des Dérivés de Chalcone

Recherches récentes sur la synthèse et les activités pharmacologiques des dérivés de chalcone. (2021). Journal de la Société Chimique Iranienne, 18(8), 2047–2068. Lien

Propriétés

IUPAC Name |

1-[2-(4-ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-2-10-3-5-12(6-4-10)21-9-14(18)16-8-11(17)7-13(16)15(19)20/h3-6,11,13,17H,2,7-9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURUOLSKSKPYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N2CC(CC2C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

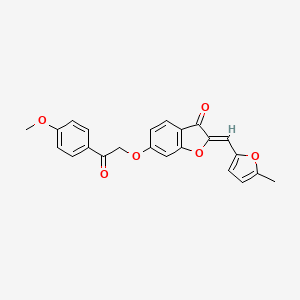

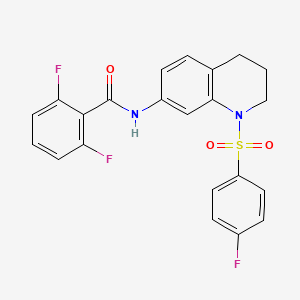

![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)

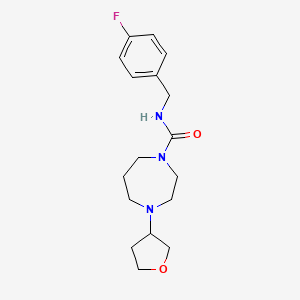

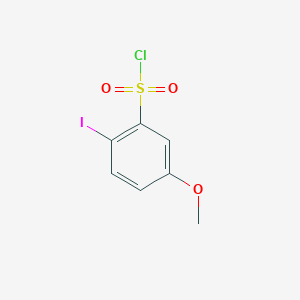

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)

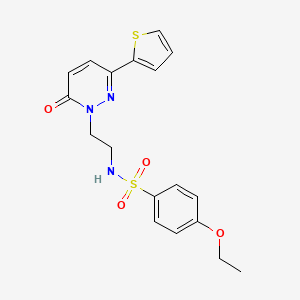

![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)

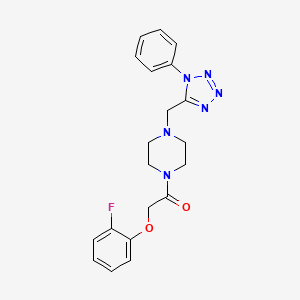

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)